1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride
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Overview
Description
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride is a synthetic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride typically involves the reaction of 4-methyl-2-(propylamino)-1,3-thiazole with ethanone in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Scientific Research Applications
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone
- 2-(Propylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
- 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxamide
Uniqueness: 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride, also known by its CAS number 54001-03-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, a propylamino group, and an ethanone moiety. The biological implications of this compound are significant in various pharmacological contexts, particularly in neuropharmacology and antimicrobial activity.
1. Acetylcholinesterase Inhibition
Research has indicated that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, thereby improving cognitive function. In vitro studies have shown that thiazole derivatives can effectively inhibit AChE, with some derivatives achieving IC50 values as low as 2.7 µM .
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study focusing on similar compounds demonstrated potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as effective antimicrobial agents .
3. Anti-inflammatory Effects
In addition to AChE inhibition and antimicrobial activity, thiazole derivatives have shown promise in anti-inflammatory applications. Studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Neuroprotective Effects
A recent study explored the neuroprotective effects of thiazole derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and promote survival in the presence of neurotoxic agents. This suggests a potential role for this compound in treating neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The findings revealed that specific modifications to the thiazole structure enhanced antibacterial potency, highlighting the importance of structural optimization in drug development .
Data Table: Biological Activities of Thiazole Derivatives
Properties
IUPAC Name |
1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c1-4-5-10-9-11-6(2)8(13-9)7(3)12;/h4-5H2,1-3H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXVCRRWZDZWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(S1)C(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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